

Celecoxib-d3 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Celecoxib-d3	
Cat. No.:	B12412705	Get Quote

Technical Guide: Celecoxib-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Celecoxib-d3**, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. This guide is intended for professionals in research and drug development, offering key data, experimental methodologies, and a visualization of its relevant biological pathway.

Core Data Presentation

Celecoxib-d3 is primarily utilized as an internal standard in bioanalytical studies for the accurate quantification of Celecoxib in various biological matrices. Its physical and chemical properties are crucial for method development and validation.

Parameter	Value	Reference(s)
CAS Number	544686-18-2	[1][2]
Molecular Formula	C17H11D3F3N3O2S	[2]
Molecular Weight	384.39 g/mol	[2]
Unlabeled CAS Number	169590-42-5	[1][2]
Appearance	White to off-white solid	[2]



Experimental Protocols

The following is a representative experimental protocol for the quantification of Celecoxib in human plasma using **Celecoxib-d3** as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and bioequivalence studies.

Objective: To accurately quantify the concentration of Celecoxib in human plasma samples.

Principle: A known concentration of **Celecoxib-d3** is spiked into plasma samples as an internal standard (IS) prior to sample preparation. The ratio of the analyte (Celecoxib) peak area to the IS peak area is used to calculate the concentration of Celecoxib in the unknown samples, correcting for variability during sample processing and analysis.[3][4]

Materials and Reagents:

- Celecoxib reference standard
- Celecoxib-d3 (internal standard)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

Preparation of Stock and Working Solutions:



- Prepare a stock solution of Celecoxib (e.g., 1 mg/mL) in methanol.
- Prepare a stock solution of **Celecoxib-d3** (e.g., 1 mg/mL) in methanol.
- From the stock solutions, prepare a series of working standard solutions of Celecoxib for the calibration curve and quality control (QC) samples by serial dilution in a suitable solvent (e.g., 50:50 methanol:water).
- Prepare a working solution of **Celecoxib-d3** at a fixed concentration.
- Sample Preparation (Protein Precipitation Method):
 - To 100 μL of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 25 μL) of the Celecoxib-d3 working solution and vortex briefly.
 - Add 300 μL of cold acetonitrile to precipitate plasma proteins.
 - Vortex the mixture for 1-2 minutes.
 - Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume (e.g., 100 μL) of the mobile phase.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
 - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5-10 μL.

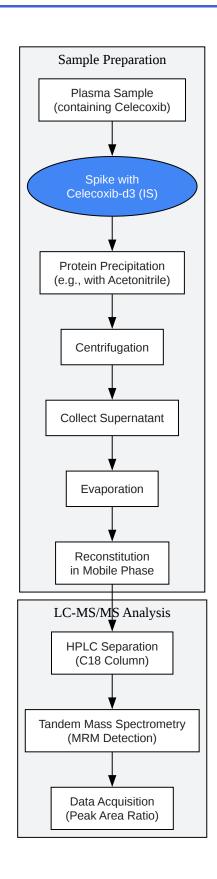


- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Celecoxib: To be determined based on parent and product ions (e.g., m/z 382.1 -> 316.1).
 - Celecoxib-d3: To be determined based on parent and product ions (e.g., m/z 385.1 > 319.1).
 - Optimize parameters such as declustering potential, collision energy, and source temperature.
- Data Analysis:
 - Integrate the peak areas for both Celecoxib and Celecoxib-d3.
 - Calculate the peak area ratio (Celecoxib/Celecoxib-d3).
 - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
 - Determine the concentration of Celecoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate key concepts related to the use and mechanism of action of Celecoxib.

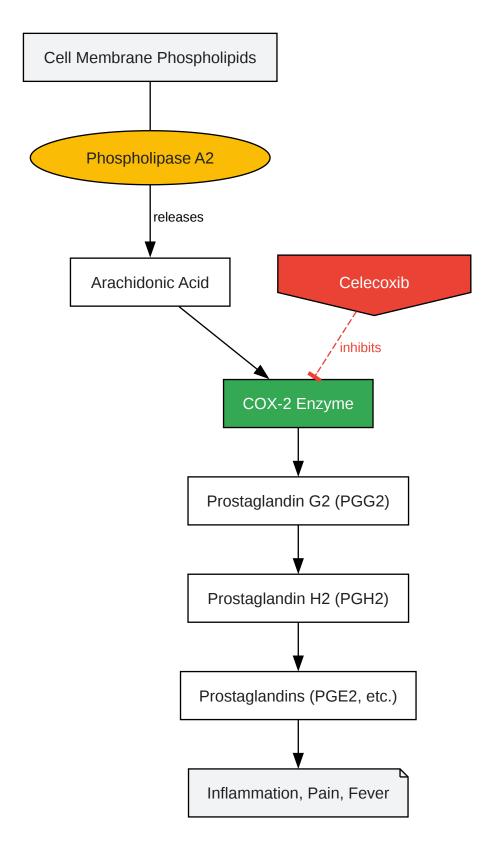




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Caption: Experimental workflow for quantifying Celecoxib using **Celecoxib-d3** as an internal standard.





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Caption: The inhibitory action of Celecoxib on the COX-2 signaling pathway.[2][5]

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